molecular formula C8H2Br3NO2 B14189384 5,6,7-Tribromoisatin CAS No. 922707-29-7

5,6,7-Tribromoisatin

Cat. No.: B14189384
CAS No.: 922707-29-7
M. Wt: 383.82 g/mol
InChI Key: IDGPYCSCVAFDEH-UHFFFAOYSA-N
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Description

5,6,7-Tribromoisatin is a brominated derivative of isatin, a heterocyclic compound with a core indole structure. Its molecular formula is C₈H₃Br₃N₂O₂, featuring bromine substitutions at the 5th, 6th, and 7th positions of the isatin scaffold (Figure 1). This compound has garnered attention for its potent pro-apoptotic activity in cancer cells. For instance, at a concentration of 8 µM, it activates caspase-3/-7 in Jurkat leukemia cells, leading to programmed cell death . The bromine atoms enhance its lipophilicity and electronic properties, improving its interaction with cellular targets such as kinases or apoptosis-related proteins .

Properties

CAS No.

922707-29-7

Molecular Formula

C8H2Br3NO2

Molecular Weight

383.82 g/mol

IUPAC Name

5,6,7-tribromo-1H-indole-2,3-dione

InChI

InChI=1S/C8H2Br3NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14)

InChI Key

IDGPYCSCVAFDEH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Br)Br)NC(=O)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-tribromoisatin typically involves the bromination of isatin. One common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 5,6,7-Tribromoisatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxindoles, reduced isatins, and various substituted isatin derivatives, each exhibiting unique biological activities .

Mechanism of Action

The mechanism of action of 5,6,7-tribromoisatin involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Bromination at multiple positions (e.g., this compound) increases molecular weight and lipophilicity compared to mono- or di-substituted analogues.
  • All compounds share identical topological polar surface area (TPSA), suggesting similar permeability profiles .

Pharmacological Activity

Apoptosis Induction

Compound Effective Concentration Caspase-3/-7 Activation Cell Line Tested Necrosis at High Concentrations
This compound 8 µM Yes (+++) Jurkat Not reported
6-Bromoisatin 22 µM Yes (++) KGN, HT29 Yes (LDH release at >50 µM)
Tyrindoleninone* 50 µM Weak (+) HT29 No
5,7-Dibromoisatin N/A Not tested N/A N/A

*Tyrindoleninone: A naturally occurring brominated isatin analogue from mollusks . Key Findings:

  • This compound demonstrates superior potency, requiring ~3× lower concentration than 6-bromoisatin to induce apoptosis .
  • Selectivity varies: Tyrindoleninone activates caspases only in HT29 colon cancer cells, while this compound is effective in leukemia models .
  • Necrosis becomes prominent in 6-bromoisatin at higher doses, suggesting a concentration-dependent shift in cell death mechanisms .

Anticancer Spectrum

  • 6-Bromoisatin : Dual activity in colon (HT29, Caco2) and ovarian (KGN) cancers, with apoptosis confirmed via TUNEL staining .
  • 5-Fluoroisatin: Limited activity data, but fluorination at position 5 may reduce potency compared to brominated derivatives .

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